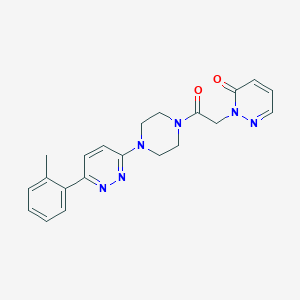![molecular formula C20H18N4O5S B2781806 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034462-85-4](/img/structure/B2781806.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity of Sulfonamide Hybrids
Sulfonamides are a significant class of drugs known for their diverse pharmacological properties. Research into sulfonamide-based hybrid compounds, particularly those incorporating sulfonamide groups into complex heterocyclic frameworks like pyrroloquinolines, has revealed their potential in treating various conditions due to their antibacterial, anti-cancer, and anti-inflammatory properties. These compounds, including derivatives of pyrrolo[3,2,1-ij]quinoline, are explored for their synthesis, biological activities, and potential as pharmacological agents. Studies have demonstrated the synthesis and biological activity of these hybrids, highlighting their relevance in medicinal chemistry and drug development (Ghomashi et al., 2022).
Antioxidant and Antiproliferative Properties
Further research into pyrroloquinoline derivatives has uncovered their potent antioxidant and antiproliferative activities. An efficient synthesis method for a range of pyrroloquinoline derivatives has been described, with certain compounds showing significant scavenging activity and potential as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. These findings indicate the promise of pyrroloquinoline derivatives in cancer research and therapy, suggesting their role in designing new anticancer agents (Nanjappa et al., 2015).
Synthesis and Photophysical Properties
The synthesis of pyrrolo-/indoloquinolines and related heterocycles from gem-dibromovinyls and sulfonamides has been reported, showcasing an efficient route to these complex molecules. This research emphasizes the unique photophysical properties of these compounds, which could be leveraged in developing new materials or probes for biological applications. The one-pot synthesis method described offers a straightforward approach to creating a variety of heterocyclic compounds with potential utility in various scientific fields (Kiruthika et al., 2014).
Antimicrobial Activity
Research into tetracyclic quinolone derivatives with sulfonamide groups has demonstrated their potent antibacterial activity. This study highlights the synthesis of novel compounds with a unique structure, showing effectiveness against both Gram-positive and Gram-negative bacteria. The findings support the potential of these compounds as new antibacterial agents, contributing to the ongoing search for new treatments for bacterial infections (Taguchi et al., 1992).
Propiedades
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-16-4-3-12-10-14(11-13-5-8-23(16)18(12)13)30(28,29)22-7-9-24-19(26)15-2-1-6-21-17(15)20(24)27/h1-2,6,10-11,22H,3-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVAZWOLIYQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C(=O)C5=C(C4=O)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
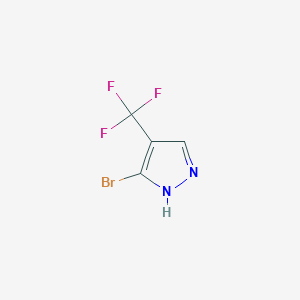
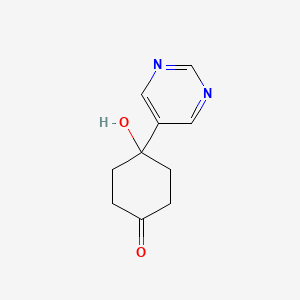
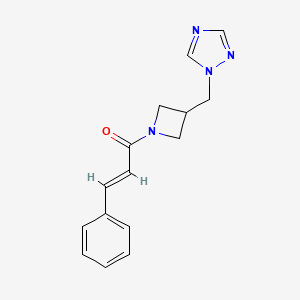
![Methyl 7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B2781733.png)
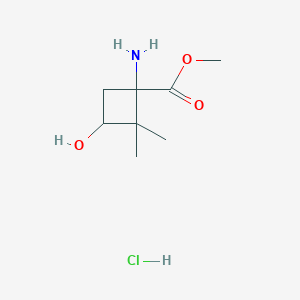
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2781735.png)
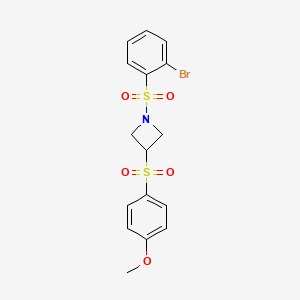
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2781739.png)
![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)
![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]prop-2-enamide](/img/structure/B2781743.png)
